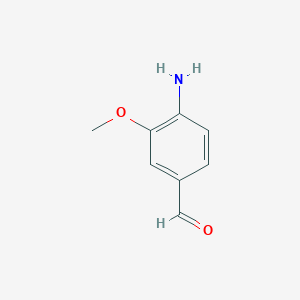

4-Amino-3-methoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSWIAYWYINAGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599690 | |

| Record name | 4-Amino-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90151-40-9 | |

| Record name | 4-Amino-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-methoxybenzaldehyde (CAS Number: 90151-40-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methoxybenzaldehyde, with the CAS number 90151-40-9, is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique structure, featuring an amino, a methoxy (B1213986), and an aldehyde group on a benzene (B151609) ring, provides multiple reactive sites for the construction of more complex molecules. This guide offers a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic data, applications in research and drug development, and safety information.

Chemical and Physical Properties

This compound is a solid at room temperature. The presence of the amino and aldehyde groups allows for hydrogen bonding, influencing its physical properties such as melting point and solubility.

| Property | Value | Source |

| CAS Number | 90151-40-9 | [1][2][3][4] |

| Molecular Formula | C₈H₉NO₂ | [3][4] |

| Molecular Weight | 151.16 g/mol | [3] |

| IUPAC Name | This compound | [4] |

| Appearance | Solid | [5] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [2][3] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. Below are the expected spectral features based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (around 9.8 ppm), the aromatic protons (in the range of 6.5-7.5 ppm), the methoxy protons (a singlet around 3.9 ppm), and the amino protons (a broad singlet).

-

¹³C NMR: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon of the aldehyde at the downfield region (around 190 ppm). Signals for the aromatic carbons will appear between 110 and 160 ppm, with the carbon attached to the methoxy group and the carbon attached to the amino group showing characteristic shifts. The methoxy carbon will resonate around 55-60 ppm.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. The N-H stretching of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aldehyde group is expected around 2700-2900 cm⁻¹. A strong absorption band for the C=O stretching of the aldehyde will be present around 1680-1700 cm⁻¹. The C-O stretching of the methoxy group will be observed in the 1200-1275 cm⁻¹ region. Aromatic C=C stretching vibrations will be seen in the 1400-1600 cm⁻¹ range.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 151. Common fragmentation patterns for aromatic aldehydes include the loss of the aldehyde group (-CHO) or a hydrogen radical (-H).

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the reduction of a nitro group to an amine. A plausible synthetic pathway starts from 3-methoxy-4-nitrobenzaldehyde (B1600471).

Protocol: Reduction of 3-Methoxy-4-nitrobenzaldehyde

This protocol is based on general methods for the reduction of aromatic nitro compounds.

Materials:

-

3-Methoxy-4-nitrobenzaldehyde

-

Iron powder (Fe)

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Water

-

Ethyl acetate

-

Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-methoxy-4-nitrobenzaldehyde in a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of ammonium chloride to the solution.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Wash the celite pad with ethanol.

-

Combine the filtrate and washings and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography or recrystallization.

Applications in Research and Drug Development

This compound is a versatile intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules with potential biological activities.

Pharmaceutical Chemistry

This compound serves as a precursor for the synthesis of a wide range of molecules with therapeutic potential. Derivatives of vanillin, a closely related compound, have shown antibacterial and anti-proliferative activities.[6] The amino group provides a handle for further functionalization, allowing for the generation of diverse chemical libraries for drug screening.

Biological Activity of Derivatives

Derivatives of benzaldehyde (B42025) have been shown to modulate various signaling pathways. For instance, certain benzaldehydes can suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[7] Another study demonstrated that benzaldehyde derivatives can induce autophagy through the Sonic Hedgehog (Shh) signaling pathway.[8] These findings suggest that compounds derived from this compound could be explored for their potential as anticancer agents.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a potential synthesis workflow and a signaling pathway that could be modulated by derivatives of this compound.

Safety and Handling

A Safety Data Sheet (SDS) is available for this compound.[1] It is intended for laboratory use only by trained personnel.[5] All chemical products should be handled with the recognition of "having unknown hazards and toxicity".[5]

General Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from light.

Conclusion

This compound is a key chemical intermediate with significant potential in the fields of organic synthesis and drug discovery. Its versatile structure allows for the creation of a wide array of derivatives, some of which have shown promising biological activities. Further research into its applications and the biological mechanisms of its derivatives is warranted and could lead to the development of novel therapeutic agents. This guide provides a foundational resource for professionals working with this compound.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. 90151-40-9|this compound|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound 97% | CAS: 90151-40-9 | AChemBlock [achemblock.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. 4-Hexyloxy-3-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4-Amino-3-methoxybenzaldehyde

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activities of 4-Amino-3-methoxybenzaldehyde, geared towards researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Properties

This compound is an aromatic organic compound featuring a benzene (B151609) ring substituted with an aldehyde (-CHO), an amino (-NH2), and a methoxy (B1213986) (-OCH3) group.[1] The positioning of these functional groups—specifically the electron-donating amino and methoxy groups relative to the electron-withdrawing aldehyde group—creates a unique electronic environment that dictates its chemical reactivity and biological interactions.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [2] |

| Molecular Weight | 151.16 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 90151-40-9 | [2][3] |

| Canonical SMILES | COC1=C(C=CC(=C1)C=O)N | [2] |

| InChI Key | GNSWIAYWYINAGV-UHFFFAOYSA-N | [2] |

| Topological Polar Surface Area | 52.3 Ų | [2] |

| Purity | Typically ≥97% | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ~9.7 - 9.8 | Singlet | Aldehyde proton (-CHO) | The electron-withdrawing nature of the aldehyde group shifts this proton significantly downfield. |

| ~7.2 - 7.4 | Multiplet | Aromatic protons | The substitution pattern will lead to distinct signals for the three aromatic protons. |

| ~3.9 - 4.1 | Singlet | Methoxy protons (-OCH₃) | A characteristic singlet for the three equivalent protons of the methoxy group. |

| ~4.0 - 5.0 | Broad Singlet | Amino protons (-NH₂) | The chemical shift can vary depending on the solvent and concentration. |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~190 - 192 | C=O (Aldehyde) | The carbonyl carbon is highly deshielded. |

| ~150 - 160 | C-O (Methoxy) | Aromatic carbon attached to the methoxy group. |

| ~140 - 150 | C-N (Amino) | Aromatic carbon attached to the amino group. |

| ~110 - 135 | Aromatic carbons | The remaining aromatic carbons. |

| ~55 - 56 | -OCH₃ (Methoxy) | The carbon of the methoxy group. |

Infrared (IR) Spectroscopy

Table 4: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) |

| 3000 - 2850 | C-H Stretch | Aldehyde (-CHO) |

| 1700 - 1680 | C=O Stretch | Aldehyde (-CHO) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1275 - 1200 | C-O Stretch | Aryl Ether (-OCH₃) |

Experimental Protocols: Synthesis of this compound

A common and logical synthetic route to this compound is a two-step process starting from the readily available vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). This involves nitration of the aromatic ring followed by reduction of the nitro group to an amine.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound from vanillin.

Step 1: Nitration of Vanillin

Objective: To introduce a nitro group onto the vanillin ring, ortho to the hydroxyl group.

Materials:

-

Vanillin

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Deionized water

-

Beakers, magnetic stirrer, and filtration apparatus

Protocol:

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a flask cooled in an ice bath.

-

Dissolve vanillin in a suitable solvent, such as glacial acetic acid, in a separate beaker, also cooled in an ice bath.

-

Slowly add the nitrating mixture dropwise to the vanillin solution with constant stirring, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir for an additional 1-2 hours at low temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the product, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.

-

Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry thoroughly.

Step 2: Reduction of 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde

Objective: To reduce the nitro group to a primary amine.

Materials:

-

4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (from Step 1)

-

Stannous chloride (SnCl₂) or Palladium on carbon (Pd/C)

-

Concentrated Hydrochloric Acid (HCl) (if using SnCl₂)

-

Hydrogen gas source (if using Pd/C)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Ethyl acetate (B1210297) or other suitable organic solvent for extraction

Protocol (using SnCl₂/HCl):

-

Suspend the nitro compound in a suitable solvent like ethanol.

-

Add a solution of stannous chloride in concentrated hydrochloric acid to the suspension.

-

Heat the mixture under reflux for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution to precipitate tin salts.

-

Extract the product, this compound, with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Biological Activity and Potential Signaling Pathways

Derivatives of this compound have been investigated for various biological activities, including potential anticancer and antioxidant properties.[1] A plausible mechanism of action, particularly in cancer, is the inhibition of aldehyde dehydrogenase (ALDH) enzymes. Structurally related compounds, such as 4-(diethylamino)benzaldehyde, are known inhibitors of several ALDH isoforms.[4] ALDH enzymes, especially ALDH1A1 and ALDH1A3, are overexpressed in certain cancer stem cells and contribute to therapy resistance.

Proposed Mechanism of Action: ALDH Inhibition

Caption: Proposed inhibition of ALDH by this compound, disrupting retinoic acid synthesis.

This proposed pathway suggests that by inhibiting ALDH, this compound could decrease the production of retinoic acid, a molecule crucial for cellular differentiation. This disruption could lead to reduced cancer cell proliferation and an increase in apoptosis.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting.

Table 5: General Safety and Handling Recommendations

| Precaution | Details |

| Personal Protective Equipment (PPE) | Wear safety glasses, gloves, and a lab coat. |

| Handling | Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. |

| Storage | Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. |

| First Aid (Skin) | Wash off with soap and plenty of water. Remove contaminated clothing. |

| First Aid (Ingestion) | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |

| First Aid (Inhalation) | Move to fresh air. If breathing is difficult, give oxygen. |

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C8H9NO2 | CID 19765052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97% | CAS: 90151-40-9 | AChemBlock [achemblock.com]

- 4. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Amino-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative synthesis pathways for 4-Amino-3-methoxybenzaldehyde, a versatile intermediate in pharmaceutical and organic synthesis. This document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of reaction pathways to facilitate understanding and replication.

Primary Synthesis Pathway: Nitration of Vanillin (B372448) followed by Reduction

The most common and well-documented method for synthesizing this compound begins with the readily available starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde). This two-step process involves the nitration of vanillin to form an intermediate, 5-nitrovanillin (B156571), which is subsequently reduced to the desired product.

Step 1: Nitration of Vanillin to 5-Nitrovanillin

The introduction of a nitro group onto the vanillin ring is a critical first step. This electrophilic aromatic substitution reaction is typically carried out using a nitrating agent in an acidic medium.

Experimental Protocol:

Two effective methods for the nitration of vanillin are presented below.

Method A: Nitration using Nitric Acid in Acetic Acid

A solution of vanillin in glacial acetic acid is treated with concentrated nitric acid at a controlled temperature. This method has been reported to yield 5-nitrovanillin in approximately 75% yield.[1]

Method B: Nitration using Ceric Ammonium (B1175870) Nitrate (B79036) (CAN)

A greener approach involves the use of ceric ammonium nitrate as the nitrating agent in aqueous acetic acid, with polyethylene (B3416737) glycol-400 as a phase transfer catalyst. This method offers good yields, typically between 69-71%.

-

Reaction Setup: In a round-bottom flask, dissolve vanillin (1 equivalent) in 90% acetic acid. Add polyethylene glycol-400 (1.25 equivalents).

-

Reagent Addition: While stirring, slowly add an aqueous solution of ceric ammonium nitrate (0.58 to 1.58 equivalents) dropwise.

-

Reaction Conditions: Maintain the reaction temperature between 20-60°C and stir for 1.0-2.5 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a 1:1 mixture of ethyl acetate (B1210297) and petroleum ether as the eluent.

-

Work-up: Once the reaction is complete, pour the mixture into ice water to precipitate the yellow solid product.

-

Purification: Filter the solid, wash with distilled water, and recrystallize from ethanol (B145695) to obtain pure 5-nitrovanillin.[2][3][4]

Quantitative Data for Nitration of Vanillin:

| Method | Nitrating Agent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| A | Conc. HNO₃ | Glacial Acetic Acid | - | - | - | ~75[1] |

| B | (NH₄)₂Ce(NO₃)₆ | 90% Acetic Acid | PEG-400 | 20-60 | 1.0-2.5 | 69-71[3][4] |

Logical Relationship Diagram for Nitration of Vanillin:

Caption: Nitration of Vanillin to 5-Nitrovanillin.

Step 2: Reduction of 5-Nitrovanillin to this compound

The final step in this pathway is the reduction of the nitro group of 5-nitrovanillin to an amino group. This transformation can be achieved through various reduction methods, with catalytic hydrogenation and metal-acid reductions being the most common.

Experimental Protocol:

Method A: Reduction using Tin(II) Chloride (SnCl₂)

A widely used and reliable method for the reduction of aromatic nitro compounds is the use of stannous chloride in an acidic medium. This method is advantageous as it selectively reduces the nitro group while preserving the aldehyde functionality.

-

Reaction Setup: In a round-bottom flask, dissolve 5-nitrovanillin (1 equivalent) in ethanol.

-

Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature or gently heat to reflux if the reaction is sluggish. The reaction is typically complete within 2-4 hours and can be monitored by TLC.

-

Work-up: After the reaction is complete, remove the ethanol under reduced pressure. Cool the residue in an ice bath and basify with a 2M NaOH or KOH solution to a pH > 8. This will precipitate tin salts.

-

Extraction and Purification: Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation offers a cleaner alternative for the reduction of the nitro group.

-

Reaction Setup: In a hydrogenation vessel, dissolve 5-nitrovanillin in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Reaction Conditions: The reaction is carried out under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the product.

Quantitative Data for Reduction of 5-Nitrovanillin:

| Method | Reducing Agent | Solvent | Catalyst | Temperature | Time (h) | Yield (%) |

| A | SnCl₂·2H₂O | Ethanol | - | RT to Reflux | 2-4 | High (Specific yield not reported) |

| B | H₂ | Ethanol/Ethyl Acetate | Pd/C | RT | - | High (Specific yield not reported) |

Experimental Workflow for Primary Synthesis Pathway:

Caption: Primary synthesis workflow for this compound.

Alternative Synthesis Pathways: Formylation of 2-Methoxyaniline (o-Anisidine)

Alternative routes to this compound involve the direct introduction of a formyl group onto the aromatic ring of 2-methoxyaniline (o-anisidine). Two classical formylation reactions, the Vilsmeier-Haack and Duff reactions, are potential methods for this transformation. These methods are generally less efficient than the primary pathway.[5]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.

General Reaction Scheme:

2-Methoxyaniline would react with the Vilsmeier reagent, and subsequent hydrolysis would yield the aldehyde. The amino group of 2-methoxyaniline is a strong activating group, directing the electrophilic substitution to the para position, which would lead to the desired this compound.

Logical Relationship Diagram for Vilsmeier-Haack Reaction:

Caption: Vilsmeier-Haack formylation of 2-Methoxyaniline.

Duff Reaction

The Duff reaction employs hexamine as the formylating agent in an acidic medium, typically glycerol (B35011) and boric acid, to introduce an aldehyde group ortho to a hydroxyl group on a phenol. While less common for anilines, it can be a potential route. The reaction generally has low yields.[5]

General Reaction Scheme:

In the case of 2-methoxyaniline, the formylation would be directed by the amino group, potentially leading to a mixture of ortho and para substituted products.

Physicochemical Properties and Spectroscopic Data

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| CAS Number | 90151-40-9[6][7] |

| Appearance | - |

| Melting Point | Not reported |

| Boiling Point | - |

| Solubility | Limited solubility in water, soluble in polar aprotic solvents like DMSO and DMF.[6] |

Spectroscopic Data of this compound:

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry would be crucial for the characterization of the synthesized product. Researchers should perform these analyses to confirm the identity and purity of their compound.

Conclusion

The synthesis of this compound is most reliably achieved through the two-step process of nitrating vanillin followed by the reduction of the resulting 5-nitrovanillin. This pathway utilizes readily available starting materials and generally provides good yields. While alternative formylation methods exist, they are less explored for this specific synthesis and may present challenges in terms of yield and regioselectivity. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers undertaking the synthesis of this important chemical intermediate.

References

- 1. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]

- 2. guidechem.com [guidechem.com]

- 3. CN102304051A - Method for preparing 5-nitro vanillin - Google Patents [patents.google.com]

- 4. Method for preparing 5-nitro vanillin - Eureka | Patsnap [eureka.patsnap.com]

- 5. Duff reaction - Wikipedia [en.wikipedia.org]

- 6. Buy this compound | 90151-40-9 [smolecule.com]

- 7. This compound | C8H9NO2 | CID 19765052 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectroscopic Data of 4-Amino-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-3-methoxybenzaldehyde (CAS No: 90151-40-9), a valuable intermediate in pharmaceutical and organic synthesis.[1][2] Due to the limited availability of published experimental spectra for this specific molecule, this guide combines theoretical predictions with experimental data from closely related analogs to offer a robust analytical profile. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for acquiring such spectra are also provided.

Chemical Structure and Properties

-

Structure:

(Image Source: PubChem CID 19765052)

Spectroscopic Data

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | Aldehyde (-CHO) |

| ~7.3 | d | 1H | Ar-H |

| ~7.2 | dd | 1H | Ar-H |

| ~6.3 | d | 1H | Ar-H |

| ~4.2 (broad) | s | 2H | Amine (-NH₂) |

| ~3.9 | s | 3H | Methoxy (-OCH₃) |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~191 | Aldehyde (C=O) |

| ~151 | Ar-C (C-O) |

| ~148 | Ar-C (C-N) |

| ~125 | Ar-CH |

| ~124 | Ar-C (C-CHO) |

| ~112 | Ar-CH |

| ~108 | Ar-CH |

| ~56 | Methoxy (-OCH₃) |

Note: The predicted NMR data is based on computational models and may differ slightly from experimental values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data below is based on characteristic vibrational frequencies for the functional groups in this compound.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3450-3250 | Medium | N-H stretch (amine) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (methoxy) |

| ~2820 and ~2720 | Weak | C-H stretch (aldehyde, Fermi resonance) |

| 1700-1680 | Strong | C=O stretch (aldehyde) |

| 1620-1580 | Strong | C=C stretch (aromatic ring) and N-H bend (amine) |

| 1275-1200 | Strong | C-O stretch (aryl ether) |

| 1150-1085 | Medium | C-O stretch (methoxy) |

| 880-800 | Strong | C-H bend (aromatic, out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Expected Mass Spectrometry Data (Electron Impact - EI)

| m/z | Relative Intensity | Assignment |

| 151 | High | [M]⁺ (Molecular Ion) |

| 150 | High | [M-H]⁺ (Loss of a hydrogen radical) |

| 122 | Moderate | [M-CHO]⁺ (Loss of the formyl group) |

| 108 | Moderate | [M-CHO-CH₂]⁺ (Subsequent fragmentation) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-20 mg of the this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

-

Transfer the filtered solution into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the assembly into the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

-

Acquire the spectrum using standard pulse sequences.

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Grind 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar.

-

Thoroughly mix the sample and KBr by gentle grinding until a homogeneous mixture is obtained.

-

Transfer the mixture to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Impact Ionization)

Sample Introduction:

-

For volatile samples, a small amount can be introduced into the ion source via a heated probe or a gas chromatography (GC) inlet.

-

The sample is vaporized under a high vacuum.

Ionization and Analysis:

-

The gaseous molecules are bombarded by a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated by an electric field.

-

The ions are then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

A detector measures the abundance of ions at each m/z value.

Workflow and Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

4-Amino-3-methoxybenzaldehyde IUPAC name

An In-depth Technical Guide to 4-Amino-3-methoxybenzaldehyde

Introduction

This compound, also known as vanillin (B372448) amine, is an aromatic organic compound with significant applications in various scientific fields. Its structure consists of a benzene (B151609) ring substituted with an aldehyde (-CHO), an amino (-NH₂), and a methoxy (B1213986) (-OCH₃) group.[1] This unique arrangement of functional groups, particularly the electron-donating methoxy group and the amino group, influences its chemical reactivity and biological properties, making it a valuable intermediate and building block in organic synthesis, medicinal chemistry, and materials science.[1]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its synthesis, and a summary of its known biological activities and applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2][3][] |

| CAS Number | 90151-40-9 | [1][2][3] |

| Molecular Formula | C₈H₉NO₂ | [1][2][3] |

| Molecular Weight | 151.16 g/mol | [1][2] |

| Boiling Point | 310.7°C at 760 mmHg | [] |

| Density | 1.186 g/cm³ | [] |

| Melting Point | 98-102 °C | [5] |

| InChI | InChI=1S/C8H9NO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,9H2,1H3 | [1][2][] |

| InChI Key | GNSWIAYWYINAGV-UHFFFAOYSA-N | [1][2][] |

| Canonical SMILES | COC1=C(C=CC(=C1)C=O)N | [1][2] |

Experimental Protocols: Synthesis Methodologies

Several synthetic routes for this compound have been documented. The choice of method often depends on the available starting materials, desired yield, and scalability.

Synthesis via Nitro Group Reduction

This is a common and fundamental approach that utilizes readily available nitrobenzaldehyde precursors.[1] The process involves the chemical reduction of a nitro group to an amino group.

Protocol:

-

Starting Material: 4-Nitro-3-methoxybenzaldehyde.

-

Reduction System: A classical metal-acid reduction system is employed.[1] A common example involves using iron powder (Fe) as the reducing agent in an acidic medium, such as acetic acid or a mixture of acetic acid, ethanol, and water.[6]

-

Procedure: a. Suspend the 4-Nitro-3-methoxybenzaldehyde and iron powder in the chosen solvent system within a reaction vessel. b. Heat the mixture to a temperature between 50-60°C.[6] c. Add a catalytic amount of concentrated hydrochloric acid dropwise over a period of 15-30 minutes.[6] d. Maintain the reaction at 50-60°C for 2-3 hours with continuous stirring.[6] e. Upon completion, the reaction mixture is worked up. This typically involves filtering out the iron salts, neutralizing the acid, and extracting the product with an organic solvent. f. The final product is purified, often through recrystallization.

References

- 1. Buy this compound | 90151-40-9 [smolecule.com]

- 2. This compound | C8H9NO2 | CID 19765052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97% | CAS: 90151-40-9 | AChemBlock [achemblock.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of 4-Amino-3-methoxybenzaldehyde

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No: 90151-40-9), a versatile organic compound utilized in various research and development applications, including organic synthesis and pharmaceutical development.[1] The document details its key physical characteristics and provides standardized experimental protocols for their determination.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₂ | [1][2][] |

| Molecular Weight | 151.16 g/mol | [2][] |

| Appearance | Yellow-orange solid | [4] |

| Melting Point | 98-102 °C | [4] |

| Boiling Point | 310.7°C at 760 mmHg | [] |

| Density | 1.186 g/cm³ | [] |

| IUPAC Name | This compound | [2] |

| SMILES | COC1=C(C=CC(=C1)C=O)N | [2] |

| InChI | InChI=1S/C8H9NO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,9H2,1H3 | [2] |

| InChIKey | GNSWIAYWYINAGV-UHFFFAOYSA-N | [2] |

Detailed Physical Characteristics

Solubility Profile

The solubility of this compound is dictated by its aromatic structure and polar functional groups (amino, methoxy (B1213986), and aldehyde).[1]

-

Aqueous Solubility : The compound shows limited solubility in aqueous solutions under neutral pH conditions. However, under acidic conditions, the protonation of the amino group leads to the formation of the corresponding ammonium (B1175870) salt, which significantly enhances its solubility in water.[1]

-

Organic Solvent Solubility : It demonstrates excellent solubility in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), making them ideal solvents for analytical and synthetic purposes.[1]

Thermal Properties

-

Melting Point : The melting point of a pure crystalline solid is a sharp, well-defined temperature range and is a critical indicator of purity.[5] For this compound, the reported melting point is in the range of 98-102 °C.[4] Impurities typically cause a depression and broadening of the melting point range. The presence of the amino group allows for intermolecular hydrogen bonding, contributing to a relatively high melting point compared to non-substituted benzaldehydes.[1]

-

Thermal Stability : this compound exhibits moderate thermal stability. It is anticipated to undergo thermal decomposition at temperatures exceeding 200°C when under an inert atmosphere.[1]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a standard melting point apparatus.[6]

Methodology:

-

Sample Preparation : Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading : Introduce a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 1-2 mm.[5] Pack the sample firmly at the bottom of the tube by tapping or dropping it through a long glass tube.[6]

-

Apparatus Setup : Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating : Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (around 80°C). Then, reduce the heating rate to 1-2°C per minute to allow for accurate observation.[6]

-

Observation and Recording : Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2).[7] The melting point is reported as the range T1-T2.

Solubility Determination

This protocol provides a qualitative and semi-quantitative method for assessing solubility.[8]

Methodology:

-

Solvent Selection : Prepare test tubes with measured volumes (e.g., 1 mL) of various solvents of interest (e.g., water, ethanol (B145695), DMSO, diethyl ether).

-

Sample Addition : Add a pre-weighed amount of this compound (e.g., 25 mg) to each test tube.[8]

-

Mixing : Vigorously shake or vortex each test tube for a set period (e.g., 1-2 minutes) to facilitate dissolution.[8]

-

Observation : Visually inspect each tube for the presence of undissolved solid.

-

Classification :

-

Soluble : No solid particles are visible.

-

Slightly Soluble : Most of the solid has dissolved, but some particles remain.

-

Insoluble : The majority of the solid remains undissolved.

-

-

pH Effect (for Aqueous Solubility) : For the test tube with water, add a few drops of dilute HCl and observe any change in solubility. Then, in a separate tube with water, add a few drops of 5% NaOH solution and observe.[8] This will confirm the pH-dependent solubility.

Spectroscopic Analysis

Spectroscopic techniques are essential for structural elucidation and confirmation.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[9][10]

Methodology:

-

Sample Preparation : Dissolve approximately 10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[11] Ensure the solid is fully dissolved.

-

Instrument Setup : Insert the NMR tube into the spectrometer's spinner and place it into the magnet.[11]

-

Data Acquisition : Acquire the ¹H NMR and ¹³C NMR spectra. Standard experiments like COSY and HSQC can also be run to determine connectivity.[9][12]

-

Data Processing : Process the resulting Free Induction Decay (FID) with appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis : Analyze the chemical shifts, integration values (for ¹H NMR), and coupling patterns to assign signals to the specific protons and carbons in the molecular structure.[11][13]

3.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[14][15]

Methodology (Attenuated Total Reflectance - ATR):

-

Background Spectrum : Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry. Record a background spectrum of the empty crystal.[16]

-

Sample Application : Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application : Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

-

Data Acquisition : Collect the sample spectrum.

-

Spectral Analysis : The resulting spectrum will show absorbance peaks corresponding to the vibrational frequencies of the functional groups (e.g., N-H stretch of the amine, C=O stretch of the aldehyde, C-O stretch of the methoxy group, and aromatic C-H and C=C bonds).[17]

3.3.3. UV-Visible Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with conjugated systems.[18][19]

Methodology:

-

Solution Preparation : Prepare a dilute stock solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol). Perform serial dilutions to create a series of standards with known, low concentrations.[20]

-

Instrument Blank : Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).[21]

-

Data Acquisition : Rinse the cuvette with one of the sample solutions, then fill it and place it in the spectrophotometer. Scan a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[21]

-

Quantitative Analysis (Optional) : Measure the absorbance of each standard solution at the determined λmax. Construct a calibration curve of absorbance versus concentration, which can be used to determine the concentration of an unknown sample according to the Beer-Lambert Law.[18][20]

Mandatory Visualizations

The following diagram illustrates a logical workflow for the physical characterization of a chemical compound like this compound.

Caption: Workflow for Physical and Spectroscopic Characterization.

References

- 1. Buy this compound | 90151-40-9 [smolecule.com]

- 2. This compound | C8H9NO2 | CID 19765052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pennwest.edu [pennwest.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. NMR Spectroscopy [www2.chemistry.msu.edu]

- 11. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 12. azolifesciences.com [azolifesciences.com]

- 13. scribd.com [scribd.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mse.washington.edu [mse.washington.edu]

- 16. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 17. scribd.com [scribd.com]

- 18. longdom.org [longdom.org]

- 19. eu-opensci.org [eu-opensci.org]

- 20. Uv vis spectroscopy practical. | PDF [slideshare.net]

- 21. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

In-Depth Technical Guide to the Solubility Profile of 4-Amino-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-Amino-3-methoxybenzaldehyde, a versatile intermediate in pharmaceutical and organic synthesis. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide presents a combination of its qualitative solubility characteristics and quantitative data for the structurally analogous compound, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), to provide a reliable estimation of its solubility behavior.

Solubility Profile of this compound

The solubility of this compound is dictated by its molecular structure, which includes a polar amino group, a methoxy (B1213986) group, and an aldehyde function on an aromatic ring. This combination of functional groups allows for a range of interactions with various solvents.

Qualitative Solubility in Organic Solvents

The compound exhibits a varied solubility profile in common organic solvents, influenced by the polarity and hydrogen-bonding capabilities of the solvent.[1]

| Solvent Class | Solvent Examples | Solubility Description |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Excellent[1] |

| Polar Protic (Alcohols) | Methanol, Ethanol | Moderate[1] |

| Esters | Ethyl Acetate | Good[1] |

Aqueous Solubility and pH Dependence

In aqueous media, the solubility of this compound is significantly influenced by the pH of the solution.

-

Neutral Conditions: The compound exhibits limited solubility in water under neutral pH.[1]

-

Acidic Conditions: Under acidic conditions, the amino group becomes protonated, forming the corresponding ammonium (B1175870) salt. This ionization substantially enhances its aqueous solubility.[1]

Quantitative Solubility Data (Comparative Analysis with Vanillin)

To provide a quantitative perspective, the following table summarizes the solubility of vanillin, a structurally similar compound where the amino group is replaced by a hydroxyl group. This data can serve as a useful proxy for estimating the solubility of this compound.

| Solvent | Temperature (°C) | Solubility ( g/100g Solvent) |

| Water | 25 | 1.0 |

| Ethanol (95%) | 20 | 50.0 |

| Ethanol (70%) | 20 | 33.3 |

| Glycerin | 20 | 5.0 |

| Chloroform | 20 | Soluble |

| Ether | 20 | Soluble |

| Acetone | 20 | Soluble |

| Methanol | 20 | Soluble |

| Oils | 20 | Soluble |

Data for vanillin is provided for comparative purposes.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of an aromatic aldehyde like this compound.

Qualitative Determination of Aqueous Solubility and pH Effect

This protocol provides a method for classifying the solubility of a compound in aqueous solutions of different pH.

Materials:

-

This compound

-

Deionized water

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

-

5% (v/v) Hydrochloric Acid (HCl) solution

-

Test tubes and rack

-

Vortex mixer

-

pH indicator strips

Procedure:

-

Water Solubility:

-

Add approximately 25 mg of the compound to a test tube.

-

Add 1 mL of deionized water in 0.25 mL increments, vortexing for 30 seconds after each addition.

-

Observe for complete dissolution. If the compound dissolves, it is considered water-soluble.

-

Test the pH of the resulting solution with a pH indicator strip. An acidic pH may indicate the presence of an acidic functional group, while a basic pH suggests a basic functional group.

-

-

Solubility in Acidic and Basic Solutions (if insoluble in water):

-

To separate 25 mg portions of the compound in test tubes, add 1 mL of 5% HCl, 5% NaOH, and 5% NaHCO₃, respectively.

-

Vortex each tube for 1-2 minutes.

-

Observe for dissolution. Solubility in 5% HCl indicates a basic compound (like an amine). Solubility in 5% NaOH and/or 5% NaHCO₃ suggests an acidic compound.

-

Quantitative Determination of Solubility (Shake-Flask Method)

This protocol describes a standard method for the quantitative measurement of a compound's solubility in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol)

-

Glass vials with screw caps

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the compound to a glass vial.

-

Add a known volume of the selected solvent.

-

Tightly cap the vial and place it in a shaker bath set to a constant temperature (e.g., 25°C).

-

Shake the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After shaking, allow the vial to stand in the shaker bath at the same temperature for at least 24 hours to allow undissolved solids to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Analyze the filtered saturated solution and the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the saturated solution by comparing its analytical response to the calibration curve. The resulting concentration is the solubility of the compound in that solvent at the specified temperature.

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility profile of an organic compound.

Caption: Experimental workflow for determining the solubility of an organic compound.

References

An In-depth Technical Guide to the Thermal Stability of 4-Amino-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 4-Amino-3-methoxybenzaldehyde, a key intermediate in pharmaceutical synthesis and materials science. Understanding the thermal properties of this compound is critical for ensuring safe handling, optimizing reaction conditions, and predicting its shelf-life and performance in various applications.

Physicochemical Properties and Thermal Profile

This compound is a crystalline solid with a molecular formula of C₈H₉NO₂ and a molecular weight of 151.16 g/mol . Its thermal stability is a crucial parameter for its application and storage.

Table 1: Summary of Thermal Properties for this compound

| Property | Value | Source/Comment |

| Melting Point | 98-102 °C | Literature Value |

| Estimated Melting Point Range | 100-140 °C | Based on structural comparisons |

| Estimated Decomposition Temperature | > 200 °C | Under inert atmosphere; based on comparative analysis with related compounds. |

| Decomposition Characteristics | Multi-step process | Initial loss of volatile components, followed by functional group degradation (200-250 °C) and subsequent aromatic core decomposition at higher temperatures. |

Thermal Decomposition Pathway

The following diagram illustrates a potential thermal degradation pathway. The initial steps likely involve the fragmentation of the aldehyde group and the methoxy (B1213986) group, followed by the breakdown of the aromatic ring at higher temperatures.

Caption: Proposed thermal degradation pathway for this compound.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common techniques employed.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and quantify mass loss.

Experimental Protocol for TGA:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (typically alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA instrument's microbalance.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample at a constant rate, typically 10 °C/min, to a final temperature of 600 °C or higher, until no further mass loss is observed.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain a TGA thermogram.

-

The onset temperature of mass loss is taken as the initial decomposition temperature.

-

Derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates for each step.

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and other thermal transitions.

Experimental Protocol for DSC:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature, for example, 25 °C.

-

Heat the sample at a controlled rate, typically 5-10 °C/min, to a temperature well above its expected melting point (e.g., 150 °C).

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain a DSC thermogram.

-

The melting point is determined as the onset or peak temperature of the endothermic melting transition.

-

The area under the melting peak corresponds to the enthalpy of fusion.

-

Experimental Workflow Visualization

The following diagram outlines the logical workflow for a comprehensive thermal stability analysis of this compound.

Caption: A typical experimental workflow for assessing thermal stability.

Conclusion

This compound exhibits moderate thermal stability, with a melting point in the range of 98-102 °C and a decomposition temperature generally above 200 °C. For applications in drug development and materials science, it is imperative to consider these thermal limits to avoid degradation and ensure product quality and safety. The detailed experimental protocols provided herein offer a standardized approach for researchers to precisely characterize the thermal behavior of this and similar compounds. Further studies employing techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) could provide more definitive insights into the specific decomposition products and reaction mechanisms.

An In-depth Technical Guide on the Chemical Reactivity of 4-Amino-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-methoxybenzaldehyde, also known as ortho-vanillin amine, is a versatile aromatic compound featuring an aldehyde, a primary amine, and a methoxy (B1213986) group. This unique combination of functional groups imparts a rich and diverse chemical reactivity, making it a valuable building block in organic synthesis, particularly for the construction of heterocyclic scaffolds and other complex molecular architectures of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core chemical reactivity of this compound, presenting key reactions, detailed experimental protocols, and quantitative data. The reactivity landscape is further illustrated through signaling pathways and experimental workflow diagrams.

Core Reactivity Principles

The chemical behavior of this compound is primarily dictated by the interplay of its three functional groups:

-

Aldehyde Group (-CHO): An electrophilic center susceptible to nucleophilic attack, enabling condensation and reduction reactions.

-

Amino Group (-NH₂): A nucleophilic and activating group that readily participates in reactions such as Schiff base formation and can direct electrophilic aromatic substitution.

-

Methoxy Group (-OCH₃): An electron-donating group that, along with the amino group, activates the aromatic ring towards electrophilic attack.

The relative positions of these groups on the benzene (B151609) ring influence the regioselectivity of its reactions.

Key Chemical Transformations

Condensation Reactions: The Gateway to Schiff Bases and Heterocycles

The reaction of the aldehyde group with primary amines to form Schiff bases (imines) is a cornerstone of this compound's reactivity. These imine intermediates are pivotal in the synthesis of various heterocyclic systems.

A representative reaction is the formation of a Schiff base with an aniline (B41778) derivative.

General Experimental Protocol for Schiff Base Synthesis:

A solution of this compound (1.0 eq.) in a suitable solvent such as ethanol (B145695) or methanol (B129727) is treated with the desired primary amine (1.0 - 1.2 eq.). A catalytic amount of a weak acid, like acetic acid, can be added to facilitate the reaction. The mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product often precipitates from the solution upon cooling and can be isolated by filtration. Further purification can be achieved by recrystallization.[1][2][3]

Table 1: Synthesis of Schiff Base Derivatives from 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) - A Model System [3]

| Amine Reactant | Product | Yield (%) | Melting Point (°C) | Key Spectroscopic Data (FTIR, cm⁻¹) |

| Pyridine-2-amine | 2-methoxy-4-[(E)-(pyridin-2-ylimino)methyl]phenol | 80 | 108-112 | 3450 (O-H), 1608 (C=N), 1077 (C-O) |

| Furan-2-carbohydrazide | N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide | 80 | 155-159 | 3583 (O-H), 3133 (N-H), 1609 (C=N), 1656 (C=O) |

| Acetohydrazide | N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide | 80 | 216-218 | 3468 (O-H), 3188 (N-H), 1577 (C=N), 1678 (C=O) |

| 2-Aminobenzenethiol | 2-methoxy-4-{(E)-[(2-sulfanylphenyl)imino]methyl}phenol | 85 | 149-150 | 3450 (O-H), 3051 (N-H), 2500-2700 (S-H), 1613 (C=N) |

Note: Data presented for the analogous vanillin (B372448) reactions serve as a predictive model for the reactivity of this compound.

dot graph Schiff_Base_Formation { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.2, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#4285F4", penwidth=2.0];

Reactant1 [label="this compound"]; Reactant2 [label="Primary Amine (R-NH₂)"]; Intermediate [label="Hemiaminal Intermediate", shape=ellipse, fillcolor="#FBBC05"]; Product [label="Schiff Base (Imine)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Catalyst [label="Acid Catalyst (e.g., H⁺)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Water [label="H₂O"];

Reactant1 -> Intermediate [label="+ R-NH₂"]; Reactant2 -> Intermediate; Intermediate -> Product [label="- H₂O"]; Catalyst -> Intermediate [style=dashed, arrowhead=open, color="#5F6368"]; Product -> Water [style=invis]; }

Caption: General workflow for Schiff base formation.

Reduction of the Aldehyde Group

The aldehyde functionality can be selectively reduced to a primary alcohol using various reducing agents. This transformation is useful for introducing a hydroxymethyl group while preserving the amino and methoxy functionalities.

General Experimental Protocol for Aldehyde Reduction:

To a solution of this compound (1.0 eq.) in an appropriate solvent (e.g., methanol, ethanol, or THF), a reducing agent such as sodium borohydride (B1222165) (NaBH₄) (1.0 - 1.5 eq.) is added portion-wise at 0 °C. The reaction is typically stirred at room temperature for several hours. The reaction is then quenched by the careful addition of water or a dilute acid. The product, 4-amino-3-methoxybenzyl alcohol, can be extracted with an organic solvent and purified by column chromatography or recrystallization.[4][5]

Table 2: Reduction of Aromatic Aldehydes - Representative Data

| Substrate | Reducing Agent | Solvent | Product | Yield (%) | Reference |

| 4-Methoxybenzaldehyde | NaBH₄ | Methanol | 4-Methoxybenzyl alcohol | >95 | [6] |

| 3-Aminobenzanthrone Schiff Base | NaBH₄ | DMF/Methanol | Secondary Amine | 82 | [5] |

dot graph Aldehyde_Reduction { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.2, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#34A853", penwidth=2.0];

Substrate [label="this compound"]; Product [label="4-Amino-3-methoxybenzyl alcohol", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagent [label="Reducing Agent (e.g., NaBH₄)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Solvent (e.g., Methanol)"];

Substrate -> Product [label="Reduction"]; Reagent -> Substrate [style=dashed, arrowhead=open, color="#5F6368"]; Solvent -> Substrate [style=invis]; }

Caption: Reduction of the aldehyde group to a primary alcohol.

Electrophilic Aromatic Substitution

The amino and methoxy groups are strong activating, ortho-, para-directing groups. Given that the para position to the amino group is occupied, electrophilic substitution is expected to occur at the positions ortho to the amino group (C5) and ortho to the methoxy group (C2). The steric hindrance and the relative activating strengths of the amino and methoxy groups will influence the regioselectivity.

Common electrophilic substitution reactions include halogenation and nitration.

General Experimental Protocol for Nitration:

This compound can be nitrated using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures (0-10 °C) to control the reaction rate and minimize side reactions. The regioselectivity will be influenced by the directing effects of the amino and methoxy groups. It is important to note that the amino group may need to be protected (e.g., by acetylation) to prevent oxidation and to control its directing effect.[7]

Palladium-Catalyzed Cross-Coupling Reactions

For drug development professionals, the ability to form carbon-carbon and carbon-nitrogen bonds is crucial. While this compound itself is not a typical substrate for cross-coupling, its halogenated derivatives are excellent partners in reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. For instance, a bromo-derivative of this compound could be synthesized and then used in these powerful transformations.

Conceptual Experimental Protocol for Suzuki-Miyaura Coupling of a Bromo-Derivative:

A mixture of the bromo-substituted this compound derivative (1.0 eq.), an arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.) in a suitable solvent system (e.g., toluene/water, dioxane/water) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled, and the product is extracted and purified by column chromatography.[8][9]

dot graph Suzuki_Coupling_Cycle { graph [bgcolor="#FFFFFF", label="Suzuki-Miyaura Catalytic Cycle", labelloc="t", fontcolor="#202124", fontname="Arial", fontsize=14]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [color="#4285F4", penwidth=1.5];

Pd0 [label="Pd(0)L₂", fillcolor="#FBBC05"]; OxAdd [label="Oxidative Addition\nComplex", fillcolor="#F1F3F4"]; Transmetal [label="Transmetalation\nIntermediate", fillcolor="#F1F3F4"]; RedElim [label="Reductive Elimination\nComplex", fillcolor="#F1F3F4"];

ArX [label="Ar-X", shape=box, style=solid, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArBOH2 [label="Ar'-B(OH)₂", shape=box, style=solid, fillcolor="#34A853", fontcolor="#FFFFFF"]; Base [label="Base", shape=diamond, style=solid, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Product [label="Ar-Ar'", shape=box, style=solid, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Pd0 -> OxAdd [label=" + Ar-X"]; ArX -> OxAdd [style=invis]; OxAdd -> Transmetal [label=" + Ar'-B(OH)₃⁻"]; ArBOH2 -> Transmetal [style=dashed, arrowhead=open, color="#5F6368"]; Base -> ArBOH2 [style=dashed, arrowhead=open, color="#5F6368"]; Transmetal -> RedElim; RedElim -> Pd0 [label="Reductive\nElimination"]; RedElim -> Product; }

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Heterocyclic Scaffolds

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, such as quinazolines.

General Protocol for Quinazoline Synthesis:

The synthesis of quinazolines can be achieved through the condensation of this compound with a suitable nitrogen source, such as an amine or ammonium (B1175870) acetate, often in the presence of an oxidizing agent or a catalyst. For example, a reaction with another amine can lead to a dihydroquinazoline (B8668462) intermediate, which can then be oxidized to the quinazoline.[10][11][12]

Physicochemical and Spectroscopic Data

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₂ | [13] |

| Molecular Weight | 151.16 g/mol | [13] |

| Melting Point | 98-102 °C (lit.) | |

| Appearance | Yellow-orange solid | |

| Solubility | Soluble in ethanol, methanol, DMSO, DMF. Limited solubility in water. |

Table 4: Representative Spectroscopic Data for a Schiff Base Derivative of Vanillin [3]

| Spectroscopic Technique | Key Features |

| FT-IR (KBr, cm⁻¹) | ~3450 (O-H stretch, for vanillin derivatives), ~1610 (C=N stretch, imine), ~1077 (C-O stretch, ether) |

| ¹H NMR (DMSO-d₆, δ ppm) | ~8.5 (s, 1H, -CH=N-), ~7.0-8.0 (m, aromatic protons), ~3.8 (s, 3H, -OCH₃) |

Note: This data for a vanillin derivative provides an expected pattern for derivatives of this compound, with the notable difference being the presence of -NH₂ signals in the latter.

Conclusion

This compound exhibits a rich and versatile chemical reactivity profile, making it a highly valuable building block for synthetic chemists. Its ability to readily undergo condensation reactions to form Schiff bases provides a facile entry into a wide array of heterocyclic systems. Furthermore, the aldehyde group can be selectively reduced, and the electron-rich aromatic ring can be functionalized through electrophilic substitution and, via halogenated intermediates, powerful palladium-catalyzed cross-coupling reactions. This technical guide serves as a foundational resource for researchers and professionals in drug development, highlighting the synthetic potential of this important molecule. The provided experimental frameworks can be adapted and optimized for the synthesis of novel compounds with potential biological or material applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, characterization and corrosion inhibition potential of two novel Schiff bases on mild steel in acidic medium - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08887F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. scholarsjournal.net [scholarsjournal.net]

- 8. benchchem.com [benchchem.com]

- 9. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinazoline synthesis [organic-chemistry.org]

- 11. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.uob.edu.ly [journals.uob.edu.ly]

- 13. This compound | C8H9NO2 | CID 19765052 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential Research Applications of 4-Amino-3-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methoxybenzaldehyde, a substituted aromatic aldehyde, serves as a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its unique structure, featuring an amino group, a methoxy (B1213986) group, and an aldehyde functionality on a benzene (B151609) ring, provides multiple reactive sites for chemical modification. This allows for the creation of a diverse library of derivatives, most notably Schiff bases, which have demonstrated a wide spectrum of biological activities. This technical guide explores the synthesis, key research applications, and experimental protocols related to this compound and its derivatives, offering insights for researchers in medicinal chemistry and drug discovery.

Synthesis of this compound Derivatives

The primary route for derivatization of this compound involves the condensation reaction of its aldehyde group with primary amines to form Schiff bases (imines). This reaction is typically straightforward and can be achieved under mild conditions.

General Experimental Protocol: Synthesis of Schiff Bases

A common method for the synthesis of Schiff base derivatives from this compound involves the following steps:

-

Dissolution: Equimolar amounts of this compound and the desired primary amine are dissolved in a suitable solvent, such as ethanol (B145695) or methanol.

-

Catalysis: A catalytic amount of a weak acid, like glacial acetic acid, is often added to facilitate the reaction.

-

Reflux: The reaction mixture is refluxed for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting solid product is typically collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent to yield the pure Schiff base derivative.

The workflow for a typical Schiff base synthesis is illustrated below.

An In-depth Technical Guide to the Biological Activity of 4-Amino-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-methoxybenzaldehyde, a substituted aromatic aldehyde, holds potential as a scaffold in medicinal chemistry due to its structural similarity to biologically active natural products. This technical guide provides a comprehensive overview of the current state of knowledge regarding its biological activity. While direct experimental data on the core molecule is limited, this document explores its synthesis and the reported biological activities of its closely related derivatives, primarily focusing on anticancer and antioxidant properties. Detailed experimental protocols for assays relevant to these activities are provided to facilitate further research into this promising compound. The guide also highlights the current research gap, underscoring the need for dedicated studies to elucidate the specific biological profile of this compound.

Introduction

This compound, also known as vanillin (B372448) amine, is an organic compound featuring a benzaldehyde (B42025) core substituted with an amino group at the 4-position and a methoxy (B1213986) group at the 3-position. Its structure is reminiscent of vanillin (4-hydroxy-3-methoxybenzaldehyde), a well-known flavoring agent with established antioxidant and antimicrobial properties. The presence of the reactive amino and aldehyde functionalities makes this compound a versatile precursor for the synthesis of a wide range of derivatives, including Schiff bases, which are known to exhibit diverse biological activities. This guide aims to consolidate the available scientific information on its synthesis and biological potential, with a focus on providing practical experimental details for researchers.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, most commonly involving the reduction of a nitro group precursor.

General Synthesis Workflow:

Caption: General synthesis workflow for this compound.

A common laboratory-scale synthesis involves the following steps:

-

Nitration of Isovanillin: Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is nitrated to introduce a nitro group at the 4-position.

-

Methylation: The hydroxyl group is then methylated to yield 3-methoxy-4-nitrobenzaldehyde.

-

Reduction: The nitro group of 3-methoxy-4-nitrobenzaldehyde is reduced to an amino group using a suitable reducing agent, such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation, to yield the final product, this compound.

Biological Activity

Direct studies on the biological activity of this compound are scarce in publicly available literature. However, research on its close structural analogs and derivatives, particularly Schiff bases, provides valuable insights into its potential therapeutic properties.

Anticancer Activity of Derivatives